molecular formula CH2O B568718 dideuterio(113C)methanone CAS No. 63101-50-8

dideuterio(113C)methanone

Cat. No.: B568718
CAS No.: 63101-50-8
M. Wt: 33.031
InChI Key: WSFSSNUMVMOOMR-WGVGGRBOSA-N
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Description

It is a colorless, flammable liquid with a boiling point of 56.5°C and a molecular weight of 88.11 g/mol. This compound is characterized by the presence of two deuterium atoms and one carbon-13 atom, making it a valuable tool in various scientific research applications.

Mechanism of Action

Target of Action

Dideuterio(113C)methanone is a derivative of methanone with two deuterium atoms. It primarily functions as an isotopically labeled version of formaldehyde. Its primary targets are the µ-opioid receptor (MOR), κ- and σ-opioid receptors within the central and peripheral nervous systems . These receptors play a crucial role in pain transmission .

Mode of Action

As a full MOR agonist, this compound mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an agonist of κ- and σ-opioid receptors . By inhibiting the N-methyl-D-aspartate (NMDA) receptor, it dampens a major excitatory pain pathway within the central nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound are similar to those of methanone. It is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), which is a universal methyl donor in numerous cellular methylation reactions . It also plays a crucial role in protein synthesis as the initiator amino acid .

Pharmacokinetics

This makes it a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms .

Result of Action

The pharmacological actions of this compound result in analgesia, suppression of opioid withdrawal symptoms, sedation, miosis, sweating, hypotension, bradycardia, nausea and vomiting (via binding within the chemoreceptor trigger zone), and constipation . At higher doses, its use can result in respiratory depression, overdose, and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dideuterio(113C)methanone can be achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and deuterium oxide (D2O) . This method is distinguished by its remarkable functional group tolerance and high deuterium incorporation. The reaction typically involves the following steps:

  • Preparation of acyl chloride from the corresponding carboxylic acid.
  • Reductive deuteration of the acyl chloride using SmI2 and D2O.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Dideuterio(113C)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated carboxylic acids.

    Reduction: It can be reduced to form deuterated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Nucleophiles such as deuterated amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Deuterated carboxylic acids.

    Reduction: Deuterated alcohols.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Dideuterio(113C)methanone has a wide range of scientific research applications, including:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a solvent due to its favorable properties.

    Isotope Tracing Studies: The compound can be used as a tracer molecule in biological and metabolic studies.

    Synthesis of Isotopically Labeled Compounds: It serves as a starting material for the synthesis of other isotopically labeled compounds, which are beneficial for various applications such as NMR studies, drug discovery, and material science.

Comparison with Similar Compounds

Similar Compounds

    Deuterated Methanol (CD3OD): Another deuterated solvent used in NMR spectroscopy.

    Deuterated Chloroform (CDCl3): Commonly used as an NMR solvent.

    Deuterated Benzene (C6D6): Used in NMR spectroscopy for its non-polar properties.

Uniqueness

Dideuterio(113C)methanone is unique due to its combination of deuterium and carbon-13 isotopes, making it particularly valuable for detailed NMR studies and isotope tracing applications. Its stability and ability to eliminate proton signals make it a preferred choice in various research applications.

Properties

IUPAC Name

dideuterio(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-WGVGGRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

33.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63101-50-8
Record name 63101-50-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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Synthesis routes and methods II

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods III

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A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods IV

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40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
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Synthesis routes and methods V

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dideuterio(113C)methanone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
dideuterio(113C)methanone

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